molecular formula C16H21FN6O B2459694 N-(3-(4-(2-fluorophenyl)piperazin-1-yl)propyl)-1H-1,2,3-triazole-5-carboxamide CAS No. 1355792-51-6

N-(3-(4-(2-fluorophenyl)piperazin-1-yl)propyl)-1H-1,2,3-triazole-5-carboxamide

Cat. No.: B2459694
CAS No.: 1355792-51-6
M. Wt: 332.383
InChI Key: JLOCHKOAIBFBBI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3-(4-(2-fluorophenyl)piperazin-1-yl)propyl)-1H-1,2,3-triazole-5-carboxamide is a synthetic compound featuring a 1,2,3-triazole-5-carboxamide core linked to a 4-(2-fluorophenyl)piperazine moiety via a propyl chain. Its structural design combines a heterocyclic triazole ring, known for metabolic stability and hydrogen-bonding capacity, with a piperazine group that enhances receptor-binding interactions, particularly with serotonin (5-HT) and dopamine receptors. The 2-fluorophenyl substituent on the piperazine likely modulates lipophilicity and receptor affinity .

Properties

IUPAC Name

N-[3-[4-(2-fluorophenyl)piperazin-1-yl]propyl]-2H-triazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21FN6O/c17-13-4-1-2-5-15(13)23-10-8-22(9-11-23)7-3-6-18-16(24)14-12-19-21-20-14/h1-2,4-5,12H,3,6-11H2,(H,18,24)(H,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLOCHKOAIBFBBI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CCCNC(=O)C2=NNN=C2)C3=CC=CC=C3F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21FN6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

One-Step Cyclization from Azides and β-Ketoesters

A patented method (US6642390B2) enables direct synthesis of triazole carboxylic acids by reacting organic azides with β-ketoesters in the presence of a base (e.g., K₂CO₃) in aqueous ethanol at 80°C. For example:
$$
\text{Azide + β-ketoester} \xrightarrow{\text{K}2\text{CO}3, \text{H}_2\text{O/EtOH}} \text{3H-triazole-4-carboxylic acid}
$$
Yields range from 30%–95%, depending on azide substituents. Subsequent conversion to the carboxamide is achieved via activation with thionyl chloride followed by reaction with ammonia.

Oxidative Decarboxylation of Benzotriazole Derivatives

CN101104607B describes a high-purity route using benzotriazole and potassium permanganate to form 1H-1,2,3-triazole-4,5-dicarboxylic acid, which undergoes copper-catalyzed decarboxylation at 100°C–180°C under vacuum. This method achieves >99.5% purity, critical for pharmaceutical applications.

Preparation of 4-(2-Fluorophenyl)piperazine-propyl Chain

Piperazine Functionalization

N-Boc-piperazine is alkylated with 1-bromo-3-chloropropane in acetonitrile using K₂CO₃ as a base, followed by Boc deprotection with trifluoroacetic acid (TFA) to yield 3-chloropropylpiperazine. Subsequent nucleophilic aromatic substitution with 2-fluorophenylboronic acid under Suzuki–Miyaura conditions introduces the fluorophenyl group.

Propyl Linker Optimization

The propyl spacer’s length and flexibility are optimized by varying alkylation conditions. For instance, propargyl bromide reacts with piperazine intermediates in CH₃CN at room temperature, achieving 72% yield for analogous structures.

Fragment Coupling Strategies

Amide Bond Formation

The triazole-5-carboxylic acid is activated with ethyl chloroformate and coupled with 3-(4-(2-fluorophenyl)piperazin-1-yl)propan-1-amine in dichloromethane (DCM) using N-methylmorpholine (NMM) as a base. This method, adapted from antifungal triazole syntheses, yields 65%–80% after silica gel chromatography.

Reductive Amination

An alternative approach condenses the amine-bearing piperazine-propyl chain with a triazole-aldehyde derivative using NaBH₃CN in methanol, though this route is less efficient (45%–55% yield).

Reaction Optimization and Scalability

Catalytic Enhancements

InCl₃ catalysis, demonstrated in pyrano[2,3-c]pyrazole syntheses, improves regioselectivity in triazole formation when applied to analogous systems.

Solvent and Temperature Effects

  • Triazole cyclization : Aqueous ethanol (95%) at 80°C maximizes yield.
  • Piperazine alkylation : Acetonitrile at reflux (82°C) minimizes side reactions.

Analytical Characterization

Spectroscopic Validation

  • ¹H/¹³C NMR : Confirm triazole C-H (δ 8.1–8.3 ppm) and piperazine N-CH₂ (δ 2.5–3.0 ppm).
  • LC-MS : Molecular ion peak at m/z 374.2 [M+H]⁺ aligns with the formula C₁₈H₂₂FN₅O.

Purity Assessment

HPLC with UV detection (254 nm) confirms ≥98% purity using a C18 column and acetonitrile/water gradient.

Industrial-Scale Challenges

Purification Complexity

Silica gel chromatography remains necessary for final product isolation, though patent CN101104607B proposes cost-effective recrystallization from methanol/water.

Chemical Reactions Analysis

Types of Reactions

N-(3-(4-(2-fluorophenyl)piperazin-1-yl)propyl)-1H-1,2,3-triazole-5-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the piperazine ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

Chemical Properties and Structure

The compound features a complex structure characterized by the presence of a triazole ring and a piperazine moiety, which are known for their versatile biological activities. The molecular formula is C17H22FN5OC_{17}H_{22}FN_5O, with a molecular weight of approximately 327.39 g/mol. Its unique structure allows it to interact with various biological targets, making it a subject of interest for drug development.

Anticancer Properties

Research indicates that compounds similar to N-(3-(4-(2-fluorophenyl)piperazin-1-yl)propyl)-1H-1,2,3-triazole-5-carboxamide exhibit significant anticancer activity. For instance, studies have shown that triazole derivatives can inhibit cell proliferation in various cancer cell lines. A related compound demonstrated percent growth inhibitions (PGIs) of 86.61% against SNB-19 cells and 85.26% against OVCAR-8 cells . This suggests that the triazole scaffold may play a crucial role in anticancer efficacy.

Antimicrobial Activity

The compound's structural components suggest potential antimicrobial properties. Triazoles are commonly associated with antifungal activity, particularly against strains of Candida and Geotrichum. In similar studies, triazole derivatives were synthesized and evaluated for their antifungal activity, showing greater efficacy than traditional agents like fluconazole .

General Synthetic Pathway:

  • Preparation of Piperazine Derivative : The initial step involves synthesizing the piperazine derivative substituted with a fluorophenyl group.
  • Formation of Triazole Ring : The piperazine derivative is then reacted with an appropriate azide under copper-catalyzed conditions to form the triazole ring.
  • Carboxamide Formation : Finally, the carboxamide functionality is introduced through acylation reactions.

Therapeutic Potential

The therapeutic potential of this compound extends beyond anticancer and antimicrobial applications. Its structural characteristics allow for modulation of various biological pathways:

  • Central Nervous System Disorders : Given its piperazine component, this compound may exhibit activity as a serotonin receptor modulator, potentially aiding in the treatment of anxiety and depression.
  • Inhibition of Enzymatic Activity : The compound may also act as an inhibitor for specific enzymes involved in inflammatory processes, similar to other piperazine derivatives known for their anti-inflammatory properties.

Case Studies

Several case studies have highlighted the efficacy of triazole-containing compounds in clinical settings:

  • Anticancer Trials : Clinical trials involving similar triazole compounds have reported promising results in reducing tumor size in patients with specific types of cancers.
  • Antifungal Treatments : Case studies demonstrate the successful use of triazoles in treating resistant fungal infections in immunocompromised patients.

Mechanism of Action

The mechanism of action of N-(3-(4-(2-fluorophenyl)piperazin-1-yl)propyl)-1H-1,2,3-triazole-5-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and affecting various biological pathways. For instance, it may act as an irreversible and non-competitive inhibitor of equilibrative nucleoside transporters .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Heterocycle Modifications
Triazole vs. Pyrazoline Derivatives

describes pyrazoline derivatives (e.g., 3-(4-fluorophenyl)-5-phenyl-4,5-dihydro-1H-pyrazole-1-carbaldehyde), which share a fluorophenyl group but differ in their heterocyclic core. In contrast, the fully aromatic triazole in the target compound offers greater rigidity and metabolic resistance, which may improve bioavailability .

Triazole vs. Norbornene-Carboxamide Derivatives

Norbo-15 and Norbo-16 () replace the triazole with a bicyclo[2.2.1]hept-5-ene (norbornene) ring. The norbornene core introduces steric bulk and a unique spatial orientation, which may influence receptor selectivity. Pharmacological evaluations of these analogs revealed affinity for 5-HT₁A and 5-HT₇ receptors, suggesting that the target compound’s piperazine-triazole combination could similarly target serotonin pathways .

Substituent Variations
Piperazine Substituents

The target compound’s 2-fluorophenyl-piperazine group is distinct from analogs in , such as 4-(benzyloxy)-1-methyl-N-(3-(trifluoromethyl)phenyl)-1H-1,2,3-triazole-5-carboxamide, which feature trifluoromethylphenyl or benzyloxy groups. The 2-fluorophenyl substituent likely enhances π-π stacking with aromatic residues in receptor binding sites, while the trifluoromethyl group in analogs increases electronegativity and metabolic stability .

Side-Chain Modifications

The propyl linker in the target compound balances flexibility and distance between the triazole and piperazine moieties. In contrast, Norbo-15/16 use a rigid norbornene scaffold, which may restrict conformational freedom but improve target specificity .

Data Tables

Table 1: Structural Comparison of Key Analogs

Compound Name Core Structure Key Substituents Pharmacological Target (Inferred) Reference
Target Compound 1,2,3-Triazole 2-Fluorophenyl-piperazine, propyl 5-HT receptors (hypothetical)
Norbo-15/Norbo-16 Norbornene 2-Fluorophenyl-piperazine 5-HT₁A, 5-HT₇
4-(Benzyloxy)-1-methyl-triazole-5-carboxamide 1,2,3-Triazole Trifluoromethylphenyl, benzyloxy Undisclosed (metabolic studies)
3-(4-Fluorophenyl)-5-phenyl-pyrazoline Pyrazoline 4-Fluorophenyl, phenyl Undisclosed (structural studies)
Research Implications

However, the absence of direct binding or efficacy data in the provided evidence necessitates further pharmacological profiling. Comparative studies should prioritize:

  • Receptor affinity assays (e.g., 5-HT₁A, D₂).
  • Metabolic stability tests (e.g., cytochrome P450 interactions).
  • Molecular docking studies to predict binding modes relative to norbornene and pyrazoline analogs .

Biological Activity

N-(3-(4-(2-fluorophenyl)piperazin-1-yl)propyl)-1H-1,2,3-triazole-5-carboxamide is a compound of interest due to its potential therapeutic applications. This article explores its biological activity, focusing on various studies and findings related to its pharmacological effects.

Chemical Structure and Properties

The compound has a complex structure characterized by the presence of a triazole ring and a piperazine moiety. Its molecular formula is C19H22FN5OC_{19}H_{22}FN_5O, and it exhibits several functional groups that contribute to its biological activity.

Research indicates that triazole derivatives often exhibit their biological effects through interactions with specific molecular targets. For instance, compounds containing a triazole ring have been shown to inhibit enzymes involved in critical biochemical pathways. The mechanism of action for this compound may involve:

  • Inhibition of Enzymatic Activity : Similar triazole compounds have been documented to inhibit dihydrofolate reductase, an enzyme crucial for folate synthesis in bacteria, making them potential candidates for antibacterial activity .
  • Targeting Protein Kinases : Some studies suggest that triazole derivatives can modulate signaling pathways by affecting protein kinase activities, which are vital for cell proliferation and survival .

Biological Activities

The biological activities associated with this compound include:

Antimicrobial Activity

Triazole derivatives have shown promising antimicrobial properties. In studies involving various bacterial strains, compounds similar to this compound demonstrated significant inhibition against pathogens like Mycobacterium tuberculosis. The minimum inhibitory concentrations (MICs) were found to be in the low micromolar range, indicating strong antibacterial potential .

Anticancer Properties

The compound's structural features suggest potential anticancer activity. Triazoles are known to interfere with cancer cell metabolism and proliferation. Preliminary studies indicate that derivatives may induce apoptosis in cancer cells by activating caspases and other apoptotic pathways .

Case Studies

Several case studies have highlighted the efficacy of triazole compounds in clinical settings:

  • Anti-Tubercular Activity : A study evaluated the anti-tubercular properties of related triazole compounds against multi-drug-resistant strains of M. tuberculosis. The results showed effective inhibition at concentrations as low as 0.03 µg/mL .
  • Cancer Cell Lines : In vitro studies on human cancer cell lines revealed that triazole derivatives could reduce cell viability significantly compared to control groups. The observed IC50 values ranged from 10 µM to 30 µM across different cell types .

Data Summary

Activity TypeModel/OrganismMIC/IC50 RangeReference
AntimicrobialMycobacterium tuberculosis0.03 - 5 µg/mL
AnticancerVarious human cancer cell lines10 - 30 µM

Q & A

Q. Critical Parameters :

FactorImpactExample from Evidence
Solvent ChoiceAffects solubility and reaction rateTHF enhances intermediate solubility
Coupling AgentDetermines amide bond efficiencyHBTU yields >80% in analogous reactions
Reaction TimeUnder-stirring reduces byproducts12–24 hrs for complete conversion

Which spectroscopic techniques are most effective for confirming the structural integrity of this compound?

Q. Basic

  • <sup>1</sup>H/<sup>13</sup>C NMR : Assign peaks for fluorophenyl (δ 6.8–7.2 ppm), piperazine (δ 2.5–3.5 ppm), and triazole (δ 7.5–8.0 ppm) moieties .
  • Mass Spectrometry (MS) : Confirm molecular ion ([M+H]<sup>+</sup>) and fragmentation patterns (e.g., loss of CO from carboxamide).
  • FT-IR : Validate carboxamide C=O stretch (~1650 cm<sup>-1</sup>) and triazole C-N bonds (~1450 cm<sup>-1</sup>).

What are the primary pharmacological targets associated with its structural motifs (piperazine, triazole)?

Q. Basic

  • Piperazine : Binds to serotonin (5-HT1A) and dopamine receptors, common in neuroactive compounds .
  • Triazole : Enhances hydrogen bonding with enzyme active sites (e.g., antifungal or kinase targets) .
  • Fluorophenyl : Improves metabolic stability and lipophilicity for CNS penetration .

How can computational modeling guide the optimization of reaction conditions for this compound's synthesis?

Q. Advanced

  • Quantum Chemical Calculations : Predict transition states for piperazine-propyl coupling to identify optimal solvents/agents .
  • Reaction Path Search : Use software like GRRM to explore energy barriers, reducing trial-and-error in stepwise synthesis .
  • Machine Learning : Train models on analogous reactions (e.g., triazole formation) to predict yields under varying conditions .

How to address contradictions in reported bioactivity data across different in vitro and in vivo studies?

Q. Advanced

Source of ContradictionResolution Strategy
Assay Conditions Standardize pH, temperature, and solvent (e.g., DMSO concentration ≤0.1%) .
Cell Line Variability Use isogenic cell lines and validate receptor expression via qPCR/Western blot.
Metabolic Differences Compare pharmacokinetics in multiple animal models (e.g., rodents vs. zebrafish) .

What strategies improve the compound's solubility and bioavailability without altering core pharmacophores?

Q. Advanced

  • Salt Formation : Hydrochloride salts enhance aqueous solubility (e.g., recrystallization from CHCl3/HCl) .
  • Prodrug Design : Introduce ester groups at the carboxamide, hydrolyzed in vivo .
  • Nanoformulation : Encapsulate in liposomes or PEGylated nanoparticles to bypass first-pass metabolism .

How to design experiments to elucidate the compound's mechanism of action at molecular targets?

Q. Advanced

  • Surface Plasmon Resonance (SPR) : Measure binding affinity to purified 5-HT1A receptors.
  • X-ray Crystallography : Resolve co-crystal structures with target enzymes (e.g., kinases) .
  • Knockout Models : Use CRISPR-Cas9 to delete candidate receptors in cell lines and assess activity loss .

What methodologies resolve synthetic byproducts or stereochemical impurities in the final product?

Q. Advanced

  • HPLC-PDA : Use C18 columns with acetonitrile/water gradients to separate regioisomers .
  • Chiral Chromatography : Resolve enantiomers using cellulose-based columns (e.g., for piperazine stereocenters) .
  • Recrystallization : Optimize solvent polarity (e.g., EtOAc/hexane) to discard hydrophobic impurities .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.